Dihydrokainic acid

Description

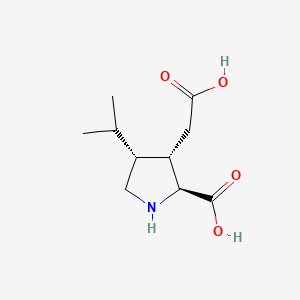

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4R)-3-(carboxymethyl)-4-propan-2-ylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h5-7,9,11H,3-4H2,1-2H3,(H,12,13)(H,14,15)/t6-,7+,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQPDCKOQOOQUSC-OOZYFLPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNC(C1CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200489 | |

| Record name | Dihydrokainic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52497-36-6 | |

| Record name | Dihydrokainic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52497-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrokainic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052497366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrokainic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrokainic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROKAINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ4LMC2HN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dihydrokainic Acid (DHK) as a Selective Modulator of the Glutamate Transporter GLT-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of dihydrokainic acid (DHK), a potent and selective inhibitor of the glutamate transporter 1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2). GLT-1 is the predominant glutamate transporter in the mammalian central nervous system, responsible for clearing the majority of synaptic glutamate. Its modulation by DHK has significant implications for understanding glutamatergic neurotransmission and for the development of therapeutics targeting neurological and psychiatric disorders. This document details the quantitative aspects of DHK's interaction with GLT-1, outlines key experimental protocols for its study, and visualizes its mechanism and experimental application through signaling and workflow diagrams.

Introduction: The Role of GLT-1 in Glutamate Homeostasis

Glutamate is the primary excitatory neurotransmitter in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory. However, excessive extracellular glutamate is neurotoxic, leading to excitotoxicity, a process implicated in various neuropathologies such as epilepsy, stroke, and neurodegenerative diseases. The precise control of extracellular glutamate concentrations is therefore vital for normal brain function.

This homeostasis is primarily maintained by a family of excitatory amino acid transporters (EAATs). In the mature brain, the astrocytic glutamate transporter GLT-1 (EAAT2) is responsible for up to 90% of total glutamate uptake, making it a critical regulator of synaptic transmission and neuronal health. Dihydrokainic acid (DHK) has emerged as a key pharmacological tool for studying the physiological and pathological roles of GLT-1 due to its selectivity as a non-transportable inhibitor.

Mechanism of Action of Dihydrokainic Acid on GLT-1

Dihydrokainic acid exerts its effects by selectively binding to GLT-1 and inhibiting its function. As a non-transportable inhibitor, DHK occupies the glutamate binding site without being translocated into the cell, effectively blocking the uptake of glutamate from the synaptic cleft and extracellular space. This leads to an accumulation of extracellular glutamate, thereby potentiating glutamatergic signaling and, at higher concentrations, inducing excitotoxicity. The selectivity of DHK for GLT-1 over other EAAT subtypes, such as EAAT1 and EAAT3, makes it an invaluable tool for dissecting the specific contributions of GLT-1 to various neural processes.

Figure 1: DHK selectively blocks the GLT-1 transporter on the astrocyte membrane.

Quantitative Data: DHK's Potency and Selectivity for GLT-1

The efficacy and selectivity of DHK as a GLT-1 inhibitor have been quantified in numerous studies. The following table summarizes key binding affinity (Ki) and half-maximal inhibitory concentration (IC50) values.

| Parameter | Transporter | Value | Species/Cell Line | Reference |

| Ki | EAAT2 (GLT-1) | 23 µM | Human (cloned) | |

| Ki | EAAT1 | > 3 mM | Human (cloned) | |

| Ki | EAAT3 | > 3 mM | Human (cloned) | |

| Ki | EAAT2 (GLT-1) | 89 µM | Human (HEK293 cells) | |

| Km (FMP Assay) | EAAT2 (GLT-1) | 31 µM | Human |

Ki: Inhibition constant; Km: Michaelis constant; FMP: FLIPR Membrane Potential.

The data clearly demonstrates that DHK is over 130-fold more selective for GLT-1 compared to EAAT1 and EAAT3, establishing it as a highly specific inhibitor for experimental use.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of DHK's effects on GLT-1.

Glutamate Uptake Assay in Cell Lines or Primary Cultures

This protocol is used to quantify the inhibition of glutamate transport by DHK.

Objective: To measure the rate of radiolabeled glutamate (or an analog like D-[3H]aspartate) uptake into cells expressing GLT-1 in the presence and absence of DHK.

Materials:

-

HEK293 cells transfected with human EAAT2 (GLT-1), or primary astrocyte cultures.

-

Dihydrokainic acid (DHK) solutions of varying concentrations.

-

D-[3H]aspartate or L-[3H]glutamate.

-

Uptake Buffer (e.g., Krebs-Ringer-HEPES).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell Culture: Plate cells in 24-well plates and grow to confluence.

-

Pre-incubation: Wash cells with Uptake Buffer. Pre-incubate the cells with varying concentrations of DHK (or vehicle control) for 15-30 minutes at 37°C.

-

Uptake Initiation: Add the radiolabeled substrate (e.g., D-[3H]aspartate) to each well to initiate the uptake reaction.

-

Uptake Termination: After a defined period (e.g., 10 minutes), rapidly terminate the uptake by aspirating the medium and washing the cells three times with ice-cold Uptake Buffer.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of DHK by plotting the percentage of inhibition of glutamate uptake against the concentration of DHK.

In Vivo Microdialysis for Measuring Extracellular Glutamate

This protocol allows for the in vivo measurement of extracellular glutamate levels following DHK administration.

Objective: To assess the impact of GLT-1 inhibition by DHK on extracellular glutamate concentrations in a specific brain region of a live animal.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Dihydrokainic acid solution for perfusion.

-

Artificial cerebrospinal fluid (aCSF).

-

High-performance liquid chromatography (HPLC) system with fluorescence detection.

Procedure:

-

Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a microdialysis guide cannula targeting the brain region of interest (e.g., hippocampus, nucleus accumbens).

-

Recovery: Allow the animal to recover from surgery for at least 24 hours.

-

Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Baseline Collection: Collect baseline dialysate samples for a set period (e.g., 60-90 minutes).

-

DHK Administration: Switch the perfusion medium to aCSF containing DHK (e.g., 1-5 mM) and continue collecting dialysate samples.

-

Sample Analysis: Analyze the glutamate concentration in the collected dialysate samples using HPLC with pre-column derivatization and fluorescence detection.

-

Data Analysis: Express the glutamate concentrations as a percentage of the baseline levels and plot the time course of DHK's effect.

Figure 2: Workflow for assessing DHK's effect on extracellular glutamate in vivo.

Electrophysiological Recording in Brain Slices

This protocol is used to investigate the functional consequences of GLT-1 inhibition on synaptic transmission.

Objective: To measure changes in synaptic activity, such as field excitatory postsynaptic potentials (fEPSPs), in response to DHK application in acute brain slices.

Materials:

-

Vibrating microtome.

-

Recording chamber for brain slices.

-

aCSF for slicing and recording.

-

Glass microelectrodes.

-

Amplifier and data acquisition system.

-

Dihydrokainic acid solution.

Procedure:

-

Slice Preparation: Acutely prepare brain slices (e.g., 300-400 µm thick) from the region of interest (e.g., hippocampus) using a vibratome in ice-cold aCSF.

-

Recovery: Allow slices to recover in a holding chamber with oxygenated aCSF for at least 1 hour.

-

Recording Setup: Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF.

-

Baseline Recording: Place a stimulating electrode to activate a synaptic pathway and a recording electrode to measure the resulting fEPSPs. Record stable baseline responses for 10-20 minutes.

-

DHK Application: Bath-apply DHK at a known concentration to the slice.

-

Post-DHK Recording: Continue to record fEPSPs to observe any changes in synaptic transmission, such as an increase in the fEPSP slope or the appearance of epileptiform activity.

-

Data Analysis: Quantify the changes in the fEPSP slope or amplitude before and after DHK application.

Signaling Pathways and Functional Consequences of GLT-1 Inhibition

The inhibition of GLT-1 by DHK has profound effects on neuronal signaling and function. By increasing the concentration and residence time of glutamate in the synapse, DHK can lead to:

-

Enhanced NMDA Receptor Activation: The increased extracellular glutamate can spill over to activate extrasynaptic NMDA receptors, which are implicated in excitotoxicity.

-

Altered Synaptic Plasticity: DHK has been shown to impair both short-term and long-term memory consolidation, suggesting that proper GLT-1 function is crucial for the synaptic modifications underlying learning and memory.

-

Neuronal Excitability and Seizures: In vivo administration of DHK can induce epileptiform activity, highlighting the critical role of GLT-1 in preventing neuronal hyperexcitability.

-

Neurodegeneration: Under conditions of cellular stress, such as during ouabain-induced inhibition of Na+/K+-ATPase, GLT-1 can paradoxically contribute to neuronal death. In such scenarios, DHK has been shown to be neuroprotective.

Figure 3: Signaling cascade following GLT-1 inhibition by DHK.

Conclusion

Dihydrokainic acid is an indispensable pharmacological tool for investigating the role of the GLT-1 transporter in health and disease. Its high selectivity allows for the precise dissection of GLT-1's contribution to glutamate homeostasis, synaptic transmission, and plasticity. The experimental protocols detailed in this guide provide a framework for researchers to explore the multifaceted effects of GLT-1 inhibition. A thorough understanding of DHK's mechanism of action is crucial for advancing our knowledge of glutamatergic signaling and for the development of novel therapeutic strategies for a range of neurological disorders.

What is Dihydrokainic acid's selectivity for EAAT subtypes?

An In-depth Technical Guide to Dihydrokainic Acid's Selectivity for EAAT Subtypes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excitatory Amino Acid Transporters (EAATs) are a family of five sodium-dependent glutamate transporters (EAAT1-5) crucial for regulating glutamatergic neurotransmission and preventing excitotoxicity by clearing glutamate from the synaptic cleft.[1] The dysfunction of these transporters, particularly EAAT2 (GLT-1 in rodents), which is responsible for the majority of glutamate uptake in the forebrain, has been implicated in numerous neurological disorders, including epilepsy and amyotrophic lateral sclerosis (ALS).[2]

Dihydrokainic acid (DHK), a derivative of the potent neurotoxin kainic acid, has been established as a key pharmacological tool for studying the function of these transporters. Unlike many other inhibitors, DHK acts as a competitive, non-transportable inhibitor, meaning it binds to the glutamate recognition site but is not translocated across the membrane, thereby providing a clean blockade of uptake.[2][3] This guide provides a comprehensive overview of the selectivity profile of Dihydrokainic acid for EAAT subtypes, details the experimental protocols used to determine this selectivity, and illustrates the underlying mechanisms and workflows.

Selectivity Profile of Dihydrokainic Acid

Dihydrokainic acid exhibits a pronounced selectivity for the EAAT2 subtype over other EAATs, particularly EAAT1 and EAAT3.[4] This selectivity makes it an invaluable tool for isolating and studying the specific contribution of EAAT2 to glutamate homeostasis in various experimental models.

Quantitative Data for DHK Selectivity

The inhibitory potency of DHK is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). The data, primarily derived from studies using human transporter subtypes expressed in heterologous systems like HEK293 cells or Xenopus oocytes, are summarized below.

| Transporter Subtype | Assay Type | Cell System | Parameter | Value (µM) | Selectivity vs. EAAT2 | Reference(s) |

| EAAT2 (hGLT-1) | General | - | Ki | 23 | - | [4] |

| [3H]-d-Aspartate Uptake | HEK293 Cells | Ki | 89 | - | ||

| FLIPR Membrane Potential | HEK293 Cells | Km | 31 | - | ||

| EAAT1 (hGLAST) | General | - | Ki | > 3,000 | >130-fold | [4] |

| FLIPR Membrane Potential | HEK293 Cells | Km | > 3,000 | >96-fold | ||

| Glutamate-induced Depolarization | HEK293 Cells | IC50 | > 3,000 | >100-fold (approx.) | ||

| EAAT3 (hEAAC1) | General | - | Ki | > 3,000 | >130-fold | [4] |

| FLIPR Membrane Potential | HEK293 Cells | Km | > 3,000 | >96-fold | ||

| EAAT4 / EAAT5 | - | - | - | Not Well Characterized | - |

Note: Quantitative Ki or IC50 values for Dihydrokainic acid against EAAT4 and EAAT5 are not widely reported in the literature. These subtypes are primarily expressed in cerebellar Purkinje cells (EAAT4) and the retina (EAAT5) and are characterized by low transport capacity and high chloride conductance, distinguishing them functionally from EAATs 1, 2, and 3.[1][5]

Mechanism of Action and Inhibition

EAATs function by coupling the transport of one glutamate molecule to the co-transport of three Na+ ions and one H+ ion, followed by the counter-transport of one K+ ion.[6] This process is electrogenic, resulting in a net influx of positive charge. Dihydrokainic acid competitively inhibits this process at the EAAT2 subtype by binding to the glutamate substrate site without being transported.[2][3] This blockade prevents the conformational changes necessary for ion and substrate translocation, effectively halting the uptake cycle.

Figure 1: Mechanism of EAAT2 transport and competitive inhibition by Dihydrokainic acid (DHK).

Experimental Protocols

The selectivity of DHK has been determined using several key methodologies. These assays measure either the direct uptake of a substrate or a secondary consequence of transporter activity, such as changes in membrane potential.

Radiolabeled Substrate Uptake Assay (e.g., [3H]-d-Aspartate)

This is a direct and robust method to quantify transporter function and inhibition. It measures the accumulation of a radiolabeled EAAT substrate, [3H]-d-Aspartate, into cells expressing a specific EAAT subtype.

Methodology:

-

Cell Culture & Transfection: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media. The cells are then transiently or stably transfected with plasmids encoding a single human EAAT subtype (e.g., hEAAT1, hEAAT2, or hEAAT3).

-

Plating: Transfected cells are seeded into 24- or 48-well plates and grown to form a confluent monolayer.

-

Assay Initiation: The culture medium is removed, and cells are washed with a sodium-containing uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Inhibition: Cells are pre-incubated for 10-20 minutes with varying concentrations of Dihydrokainic acid or vehicle control.

-

Uptake: The assay is started by adding a mixture of [3H]-d-Aspartate (at a concentration near its Km) and the corresponding concentration of DHK. The plates are incubated for a defined period (e.g., 10 minutes) at room temperature or 37°C.

-

Termination & Washing: Uptake is terminated by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold, sodium-free buffer to remove extracellular radiolabel.

-

Cell Lysis & Scintillation Counting: Cells are lysed (e.g., with NaOH or a detergent-based lysis buffer). The lysate is transferred to scintillation vials with a scintillation cocktail.

-

Data Analysis: The radioactivity in each sample is measured using a scintillation counter. Non-specific uptake is determined in the presence of a saturating concentration of a non-selective EAAT inhibitor (like DL-TBOA). Specific uptake is calculated and plotted against the concentration of DHK to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique measures the ion currents associated with substrate transport, providing real-time data on transporter activity. It was a key method used in the initial characterization of DHK's selectivity.[3]

Methodology:

-

Oocyte Preparation: Oocytes are harvested from Xenopus laevis frogs and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA transcribed from cDNA encoding a specific human EAAT subtype. They are then incubated for 2-5 days to allow for protein expression.

-

Voltage Clamp: An injected oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage sensing, one for current injection). The membrane potential is clamped to a holding potential (e.g., -60 mV).

-

Substrate Application: The oocyte is perfused with a control buffer, followed by a buffer containing a known concentration of L-glutamate. The transport of glutamate and co-transported ions generates an inward current, which is recorded.

-

Inhibitor Application: To test for inhibition, the oocyte is co-perfused with L-glutamate and varying concentrations of DHK. A reduction in the glutamate-induced current indicates inhibition.

-

Data Analysis: The magnitude of current inhibition is plotted against DHK concentration to determine the IC50. By applying substrates and inhibitors at different concentrations, one can determine the nature of the inhibition (e.g., competitive). For DHK, it was observed to block the EAAT2-mediated current without generating a current itself, confirming it is a non-transportable inhibitor.[3]

Figure 2: General experimental workflow for determining inhibitor potency using a radiolabeled uptake assay.

FLIPR Membrane Potential (FMP) Assay

This is a high-throughput, fluorescence-based assay that indirectly measures transporter activity by detecting changes in cell membrane potential.[7]

Methodology:

-

Cell Plating: Cells stably expressing an EAAT subtype are plated in 96- or 384-well microplates.[8]

-

Dye Loading: The culture medium is replaced with a loading buffer containing a membrane potential-sensitive fluorescent dye. The cells are incubated for a period (e.g., 30-60 minutes) to allow the dye to enter the cells.[9]

-

Assay Measurement: The plate is placed in a FLIPR (Fluorometric Imaging Plate Reader) instrument. The instrument measures baseline fluorescence.

-

Compound Addition: The FLIPR instrument adds a solution containing an EAAT substrate (e.g., glutamate) along with varying concentrations of DHK to the wells.

-

Signal Detection: Upon substrate addition, active transporters allow the influx of Na+, causing membrane depolarization. This change in voltage alters the fluorescence of the dye, which is recorded in real-time by the FLIPR.

-

Data Analysis: The change in fluorescence is proportional to the transporter activity. The presence of an effective inhibitor like DHK prevents this depolarization and thus blunts the fluorescence response. The degree of inhibition is used to calculate IC50 values.

Logical Relationship of DHK Selectivity

The defining characteristic of Dihydrokainic acid is its potent and selective inhibition of EAAT2. This relationship is foundational to its use in neuroscience research to dissect the role of astroglial glutamate transport from neuronal transport or transport mediated by other glial subtypes.

Figure 3: Logical diagram illustrating the high selectivity of DHK for EAAT2 over EAAT1 and EAAT3.

Conclusion

Dihydrokainic acid is a well-characterized pharmacological agent with a strong and selective inhibitory profile for the EAAT2 glutamate transporter. Its utility is supported by decades of research employing robust experimental methods, including radiolabeled substrate uptake, electrophysiology, and fluorescence-based assays. For researchers in neuroscience and drug development, DHK remains an essential tool for investigating the specific physiological and pathological roles of EAAT2, the primary regulator of extracellular glutamate in the central nervous system.

References

- 1. Cellular Physiology and Pathophysiology of EAAT Anion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional comparisons of three glutamate transporter subtypes cloned from human motor cortex | Journal of Neuroscience [jneurosci.org]

- 4. Dihydrokainic acid | EAAT2 inhibitor | Hello Bio [hellobio.com]

- 5. Frontiers | EAAT5 Glutamate Transporter-Mediated Inhibition in the Vertebrate Retina [frontiersin.org]

- 6. The Conventional and Breakthrough Tool for the Study of L-Glutamate Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. moleculardevices.com [moleculardevices.com]

- 8. moleculardevices.com [moleculardevices.com]

- 9. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Dihydrokainic Acid: A Technical Guide to Studying Excitotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excitotoxicity, the pathological process by which neuronal damage and death are triggered by the overactivation of excitatory amino acid receptors, is a central mechanism in a host of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases. A critical player in maintaining glutamate homeostasis and preventing excitotoxicity is the excitatory amino acid transporter 2 (EAAT2), also known as glutamate transporter-1 (GLT-1). Dihydrokainic acid (DHK) is a potent and selective inhibitor of EAAT2, making it an invaluable pharmacological tool for inducing and studying excitotoxic phenomena in both in vitro and in vivo models. By blocking the reuptake of glutamate from the synaptic cleft, DHK administration leads to an accumulation of extracellular glutamate, subsequently causing excessive stimulation of glutamate receptors and initiating the cascade of events that culminate in neuronal cell death. This guide provides an in-depth overview of the use of dihydrokainic acid as a tool for studying excitotoxicity, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Quantitative Data on Dihydrokainic Acid

Dihydrokainic acid's utility as a research tool stems from its high selectivity for the EAAT2 transporter over other EAAT subtypes. This selectivity allows for the targeted investigation of the consequences of impaired glial and, to a lesser extent, neuronal glutamate uptake.

| Parameter | Value | Assay Conditions | Reference |

| Ki for human EAAT2 (GLT-1) | 23 µM | Radioligand binding assay | [1] |

| Ki for human EAAT1 | > 3 mM | Radioligand binding assay | [1] |

| Ki for human EAAT3 | > 3 mM | Radioligand binding assay | [1] |

| Selectivity for EAAT2 over EAAT1 and EAAT3 | ~130-fold | Based on Ki values | [1] |

| IC50 for [3H]-D-aspartate uptake by human EAAT2 | 89 µM | Uptake assay in HEK293 cells | [2] |

| IC50 for [3H]-D-aspartate uptake by human EAAT1 | > 3 mM | Uptake assay in HEK293 cells | [2] |

| IC50 for [3H]-D-aspartate uptake by human EAAT3 | > 3 mM | Uptake assay in HEK293 cells | [2] |

| Application | Typical Concentration Range | Model System | Reference |

| In Vitro Excitotoxicity Induction | 50 µM - 10 mM | Primary cortical neurons, cerebellar slices | [3][4] |

| In Vivo Administration (i.c.v.) | 12.5 - 25 nmol | Mouse models | [4] |

| In Vivo Microdialysis | 1 - 10 mM (in perfusate) | Rat models | [4][5] |

Signaling Pathways in DHK-Induced Excitotoxicity

The inhibition of EAAT2 by dihydrokainic acid initiates a well-defined cascade of molecular events that lead to neuronal demise. The following diagram illustrates this excitotoxic signaling pathway.

Caption: DHK-induced excitotoxicity signaling cascade.

Experimental Workflow for Studying DHK-Induced Excitotoxicity

A typical experimental workflow for investigating the effects of dihydrokainic acid involves several key stages, from cell culture to data analysis.

Caption: General experimental workflow for DHK studies.

Experimental Protocols

In Vitro Excitotoxicity Induction in Primary Cortical Neurons

1. Cell Culture:

-

Primary cortical neurons are isolated from embryonic day 18 (E18) Sprague-Dawley rat cortices.

-

Cells are plated on poly-L-lysine-coated 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in Neurobasal medium supplemented with B27 and GlutaMAX.

-

Cultures are maintained at 37°C in a humidified 5% CO₂ incubator for 7-10 days to allow for maturation.

2. Dihydrokainic Acid Treatment:

-

Prepare a stock solution of DHK in sterile water or culture medium.

-

On the day of the experiment, replace the culture medium with fresh, pre-warmed medium containing the desired concentration of DHK (typically ranging from 100 µM to 5 mM).

-

Include a vehicle control group (medium without DHK).

-

Incubate the cells for the desired duration (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.

Assessment of Neuronal Viability

1. Lactate Dehydrogenase (LDH) Assay (Colorimetric):

-

Principle: LDH is a cytosolic enzyme released into the culture medium upon cell membrane damage. The assay measures LDH activity, which is proportional to the number of lysed cells.[6]

-

Protocol:

-

After the DHK incubation period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye).

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Add 50 µL of a stop solution to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

To determine the maximum LDH release, lyse a set of control wells with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before collecting the supernatant.

-

Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100.

-

2. Propidium Iodide (PI) Staining (Fluorescence Microscopy):

-

Principle: PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. It enters cells with compromised membranes and stains the nucleus red.[7]

-

Protocol:

-

Prepare a working solution of PI in phosphate-buffered saline (PBS) at a final concentration of 1-5 µg/mL.

-

After DHK treatment, gently wash the cells twice with PBS.

-

Add the PI working solution to each well and incubate for 15-30 minutes at room temperature in the dark.

-

Optionally, a nuclear counterstain for all cells, such as Hoechst 33342, can be included.

-

Wash the cells twice with PBS to remove excess PI.

-

Visualize the cells using a fluorescence microscope with appropriate filters (excitation/emission ~535/617 nm for PI).

-

Capture images and quantify the percentage of PI-positive (dead) cells relative to the total number of cells (e.g., counted with Hoechst).

-

In Vivo Excitotoxicity Induction and Assessment

1. Intracerebroventricular (i.c.v.) Injection:

-

Procedure:

-

Anesthetize the animal (e.g., mouse) according to approved protocols.

-

Secure the animal in a stereotaxic frame.

-

Make a small incision to expose the skull.

-

Drill a small burr hole over the lateral ventricle.

-

Slowly inject a specific amount of DHK (e.g., 12.5-25 nmol) dissolved in artificial cerebrospinal fluid (aCSF) into the ventricle using a microsyringe.[4]

-

Suture the incision and allow the animal to recover.

-

2. Assessment of Neuronal Damage (Histology):

-

Procedure:

-

At a predetermined time point after DHK injection (e.g., 24 or 48 hours), perfuse the animal transcardially with saline followed by 4% paraformaldehyde.

-

Dissect the brain and post-fix it in 4% paraformaldehyde overnight.

-

Cryoprotect the brain in a sucrose solution.

-

Section the brain using a cryostat or vibratome.

-

Mount the sections on slides and perform histological staining, such as Nissl staining or Fluoro-Jade C staining, to visualize neuronal morphology and identify degenerating neurons.[8]

-

Conclusion

Dihydrokainic acid serves as a robust and specific tool for researchers investigating the mechanisms of excitotoxicity. Its selective inhibition of the EAAT2 glutamate transporter allows for the controlled induction of excitotoxic conditions, facilitating the study of downstream signaling pathways and the evaluation of potential neuroprotective agents. By employing the quantitative data and detailed protocols outlined in this guide, scientists can effectively utilize DHK to advance our understanding of the critical role of glutamate homeostasis in neuronal health and disease.

References

- 1. Mitochondrial Membrane Potential and Glutamate Excitotoxicity in Cultured Cerebellar Granule Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glutamate neurotoxicity in cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A microdialysis study in rat brain of dihydrokainate, a glutamate uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 7. Assessing Neuronal Viability in a Cerebellar Neuron Culture via Double Staining [jove.com]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide on Structural Analogs of Dihydrokainic Acid and Their Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrokainic acid (DHK), a potent and selective inhibitor of the excitatory amino acid transporter 2 (EAAT2), also known as glutamate transporter 1 (GLT-1), serves as a critical pharmacological tool for studying glutamate homeostasis in the central nervous system. Its ability to modulate glutamatergic neurotransmission has spurred interest in the development of structural analogs with potentially improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of dihydrokainic acid and its analogs, focusing on their structure-activity relationships, the experimental protocols used for their evaluation, and the signaling pathways affected by their mechanism of action.

Introduction to Dihydrokainic Acid

Dihydrokainic acid is a conformationally restricted analog of the neurotransmitter glutamate. It acts as a competitive, non-transportable inhibitor of glutamate uptake, primarily targeting the EAAT2 subtype. EAAT2 is the most abundant glutamate transporter in the brain and is predominantly expressed on astrocytes, where it is responsible for the majority of glutamate clearance from the synaptic cleft. By inhibiting EAAT2, DHK increases the extracellular concentration of glutamate, thereby prolonging the activation of glutamate receptors and influencing neuronal excitability. This property makes DHK a valuable tool for investigating the physiological and pathological roles of glutamate transporters in conditions such as epilepsy, ischemic brain injury, and neurodegenerative diseases.

Structural Analogs of Dihydrokainic Acid and their Biological Activity

The core structure of dihydrokainic acid, a pyrrolidine-2,4-dicarboxylic acid derivative with an isopropyl group at the C4 position, has been a subject of medicinal chemistry efforts to explore the structure-activity relationships (SAR) for EAAT inhibition. Modifications at various positions of the pyrrolidine ring and the side chains have been investigated to understand the structural requirements for potent and selective inhibition of EAAT subtypes. While extensive research has been conducted on kainic acid analogs, specific and systematic studies on a wide range of dihydrokainic acid analogs are less abundant in publicly available literature. However, some key insights have been gathered from related compounds.

For instance, studies on conformationally-restricted glutamate and pyroglutamate analogs have yielded compounds with EAAT2 inhibitory activity comparable to that of dihydrokainate. The development of L-trans-pyrrolidine-2,4-dicarboxylate (PDC) as a potent glutamate uptake inhibitor further highlights the importance of the pyrrolidine-dicarboxylic acid scaffold for interacting with glutamate transporters.

Quantitative Data on Dihydrokainic Acid Activity

The inhibitory activity of dihydrokainic acid has been quantified against various excitatory amino acid transporter (EAAT) subtypes. The data consistently demonstrates its selectivity for EAAT2.

| Compound | Target | Assay Type | Ki (µM) | Selectivity | Reference |

| Dihydrokainic acid | EAAT2 (GLT-1) | Not Specified | 23 | 130-fold vs EAAT1/EAAT3 | |

| EAAT1 | Not Specified | > 3000 | |||

| EAAT3 | Not Specified | > 3000 | |||

| Dihydrokainic acid | human EAAT2 | [3H]-d-Aspartate Uptake | 89 | > 33-fold vs EAAT1/EAAT3 | |

| human EAAT1 | [3H]-d-Aspartate Uptake | > 3000 | |||

| human EAAT3 | [3H]-d-Aspartate Uptake | > 3000 |

Experimental Protocols

The characterization of dihydrokainic acid and its analogs relies on a set of well-established experimental protocols designed to measure their interaction with and inhibition of glutamate transporters. The two primary methods are radioligand binding assays and glutamate uptake assays.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific transporter subtype by measuring its ability to displace a radiolabeled ligand that is known to bind to the transporter.

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific EAAT subtype.

Materials:

-

Cell membranes prepared from cell lines (e.g., HEK293) stably expressing the human EAAT subtype of interest (EAAT1, EAAT2, or EAAT3).

-

Radioligand (e.g., [3H]-D-aspartate or a specific high-affinity radiolabeled inhibitor).

-

Test compound (e.g., dihydrokainic acid or its analog).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Glutamate Uptake Assay

This functional assay measures the ability of a compound to inhibit the transport of glutamate (or a transportable analog like D-aspartate) into cells expressing a specific EAAT subtype.

Objective: To determine the IC50 value of a test compound for the inhibition of glutamate uptake by a specific EAAT subtype.

Materials:

-

Intact cells (e.g., HEK293 cells or primary astrocytes) expressing the EAAT subtype of interest.

-

Radiolabeled substrate (e.g., [3H]-L-glutamate or [3H]-D-aspartate).

-

Test compound (e.g., dihydrokainic acid or its analog).

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution).

-

Lysis buffer (e.g., 0.1 M NaOH).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with uptake buffer and pre-incubate them with varying concentrations of the test compound for a short period.

-

Initiation of Uptake: Add the radiolabeled substrate to initiate the uptake process and incubate for a defined time (e.g., 5-10 minutes) at 37°C.

-

Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells with ice-cold uptake buffer to stop the transport process.

-

Cell Lysis: Lyse the cells with lysis buffer.

-

Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity to quantify the amount of substrate taken up by the cells.

-

Data Analysis: Plot the percentage of inhibition of substrate uptake against the concentration of the test compound to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of dihydrokainic acid and its analogs is the inhibition of EAAT2, which leads to an accumulation of extracellular glutamate. This elevated glutamate concentration has significant downstream consequences on neuronal signaling.

Signaling Pathway of EAAT2 Inhibition

Inhibition of EAAT2 by DHK disrupts the normal clearance of glutamate from the synapse, leading to prolonged activation of both ionotropic (e.g., NMDA and AMPA) and metabotropic glutamate receptors on postsynaptic neurons. This can result in excessive neuronal depolarization and calcium influx, a phenomenon known as excitotoxicity, which is implicated in neuronal cell death in various neurological disorders.

Caption: Signaling pathway of EAAT2 inhibition by Dihydrokainic Acid.

Experimental Workflow for Characterizing DHK Analogs

The process of discovering and characterizing novel DHK analogs typically follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: Experimental workflow for the development of DHK analogs.

Conclusion

Dihydrokainic acid remains an indispensable tool for neuroscience research, providing a means to selectively inhibit the major glutamate transporter EAAT2. While the exploration of its structural analogs has been somewhat limited compared to other glutamate receptor ligands, the existing data underscores the importance of the pyrrolidine-dicarboxylic acid scaffold for EAAT2 inhibition. Future research focused on the systematic modification of the dihydrokainic acid structure holds the potential to yield novel chemical probes with enhanced properties, which could further elucidate the role of EAAT2 in health and disease and may pave the way for the development of novel therapeutic agents for neurological disorders characterized by glutamate excitotoxicity. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers aiming to contribute to this important area of drug discovery.

The Impact of Dihydrokainic Acid on Synaptic Plasticity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dihydrokainic acid (DHK) is a potent and selective inhibitor of the glial glutamate transporter 1 (GLT-1 or EAAT2), the primary transporter responsible for clearing glutamate from the synaptic cleft in the central nervous system.[1] By blocking GLT-1, DHK elevates extracellular glutamate concentrations and prolongs its presence in the synapse, leading to "glutamate spillover" that activates perisynaptic and extrasynaptic receptors.[2][3] This altered glutamatergic signaling profoundly impacts synaptic plasticity, the cellular mechanism underlying learning and memory. DHK disrupts the precise temporal requirements for long-term potentiation (LTP) and long-term depression (LTD), often broadening the induction window for these processes and, in some cases, altering the direction of plasticity.[4][5] Understanding the mechanisms by which DHK modulates synaptic plasticity is critical for neuroscience research and for developing therapeutic strategies for neurological disorders characterized by glutamate dysregulation.

Core Mechanism of Action

The principal function of GLT-1, located predominantly on perisynaptic astrocytic processes, is the rapid uptake of glutamate from the synaptic cleft, thereby terminating synaptic transmission and preventing excitotoxicity.[1] Dihydrokainic acid specifically inhibits this action.[6] The resulting increase in ambient glutamate leads to enhanced activation of glutamate receptors, including N-methyl-D-aspartate receptors (NMDARs) and metabotropic glutamate receptors (mGluRs), particularly those located outside the immediate synapse.[2][5] This spillover and subsequent activation of extrasynaptic receptors are the primary drivers of DHK's effects on synaptic plasticity.

Impact on Synaptic Plasticity

DHK's blockade of glutamate uptake has complex, region-specific effects on long-term potentiation (LTP) and long-term depression (LTD). The primary consequence is a disruption of the precise timing dependence of plasticity induction, a phenomenon known as spike-timing-dependent plasticity (STDP).

Effects on Spike-Timing-Dependent Plasticity (STDP)

In control conditions, STDP at many synapses, such as corticostriatal synapses, is confined to a narrow temporal window where presynaptic and postsynaptic firing must occur within tens of milliseconds of each other.[4] Pharmacological blockade of GLT-1 with DHK fundamentally alters these rules.

-

Broadening of the Plasticity Window: DHK application broadens the temporal window for inducing both LTP and LTD.[4] Synaptic changes can be induced at time intervals that would normally produce no effect.[5]

-

Shift to Timing-Independent Plasticity: In the dorsolateral striatum, DHK promotes the expression of a non-timing-dependent LTP mediated by GluN2B-containing NMDARs, which can even be induced by uncorrelated pre- and postsynaptic activity.[4]

Quantitative Effects of DHK on Corticostriatal STDP

The following table summarizes quantitative data from studies investigating DHK's impact on STDP at corticostriatal synapses, demonstrating the shift from timing-dependent to timing-independent plasticity.

| Plasticity Protocol (STDP) | Condition | Resulting Synaptic Strength (% of Baseline) | Brain Region | Reference |

| Pre-post pairings (0 < Δt < +70 ms) | Transient DHK (300 μM) | LTD : 65 ± 7% | Corticostriatal | [5] |

| Post-pre pairings (-70 < Δt < 0 ms) | Transient DHK (300 μM) | LTD : 65 ± 7% | Corticostriatal | [5] |

| Uncorrelated pairings (Δt = ±200 ms) | Transient DHK (300 μM) | LTP : 166 ± 21% | Corticostriatal | [5] |

| Uncorrelated pairings (Δt = ±200 ms) | Transient WAY-213,613 (50 μM) | LTP : 166 ± 21% | Corticostriatal | [5] |

Note: WAY-213,613 is another selective GLT-1 inhibitor.[4]

Effects on LTP and LTD

-

LTD Facilitation: By increasing glutamate spillover, DHK can facilitate the induction of LTD. This is often mediated by the activation of perisynaptic mGluRs or extrasynaptic NMDARs.[3][5] For example, at hippocampal mossy fiber-CA3 synapses, where LTD is mGluR-dependent, blocking GLT-1 with DHK can reverse LTD impairment caused by excessive glutamate clearance.[3]

-

LTP Impairment/Alteration: The effect on LTP is more varied. In some preparations, such as the spinal dorsal horn, DHK impairs high-frequency stimulation (HFS)-induced LTP.[2] In the hippocampus of EAAT2 knock-out mice, HFS-induced LTP is diminished.[4] This suggests that precise glutamate control by GLT-1 is necessary for certain forms of LTP.

Experimental Protocols and Methodologies

The investigation of DHK's effects on synaptic plasticity relies on established neurophysiological techniques, primarily using acute brain slices.

Acute Slice Preparation

-

Animal Euthanasia and Brain Extraction: Rodents (mice or rats) are anesthetized and decapitated in accordance with institutional animal care guidelines. The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF) slicing solution.

-

Slicing: The brain is sectioned into 250-350 µm thick slices using a vibratome. The specific brain region of interest (e.g., striatum, hippocampus) determines the slicing orientation (e.g., coronal, sagittal).

-

Recovery: Slices are transferred to a holding chamber containing oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 30 minutes, followed by storage at room temperature until recording.

Electrophysiological Recording

-

Setup: Slices are placed in a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF (2-3 mL/min) at 30-32°C. Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.

-

Whole-Cell Patch-Clamp: This technique is used to record synaptic currents (EPSCs) or potentials (EPSPs) from a single neuron.

-

Pipettes: Borosilicate glass pipettes (3-6 MΩ resistance) are filled with an internal solution containing (in mM): K-gluconate or Cs-gluconate, HEPES, MgCl₂, Na₂-ATP, Na-GTP, and EGTA, with pH adjusted to ~7.3.

-

Recording: Recordings are made from medium spiny neurons in the striatum or pyramidal cells in the hippocampus, held at a membrane potential of -70 mV.[5]

-

-

Field Potential Recordings: An extracellular electrode is placed in the dendritic field (e.g., stratum radiatum of hippocampal CA1) to record field excitatory postsynaptic potentials (fEPSPs). This measures the summed activity of a population of synapses.

Plasticity Induction Protocols

-

Baseline Recording: Synaptic responses are evoked (e.g., every 15 seconds) for 10-20 minutes to establish a stable baseline.

-

DHK Application: Dihydrokainic acid (typically 100-300 µM) is bath-applied for a defined period, often just during the induction protocol, to isolate its effects to the plasticity-inducing event.[4][5]

-

Induction Stimulus:

-

STDP: 70-100 pairings of a presynaptic stimulus and a postsynaptic action potential (induced by current injection) are delivered at a low frequency (e.g., 0.5-1 Hz) with a specific time interval (Δt).[4][5]

-

High-Frequency Stimulation (HFS): One or more high-frequency trains (e.g., 100 Hz for 1 second) are delivered to presynaptic afferents to induce LTP.[2]

-

Low-Frequency Stimulation (LFS): A long train of low-frequency pulses (e.g., 900 pulses at 1 Hz) is delivered to induce LTD.

-

-

Post-Induction Recording: Synaptic responses are monitored for at least 60 minutes post-induction to determine the magnitude and stability of LTP or LTD.

Signaling Pathways Implicated in DHK's Effects

The alteration of synaptic plasticity by DHK is not a direct effect but is mediated through the downstream consequences of elevated extracellular glutamate. The key signaling molecules and receptors involved include:

-

Extrasynaptic NMDARs: Glutamate spillover preferentially activates NMDARs located outside the synapse. These receptors, often containing the GluN2B subunit, are strongly linked to the induction of LTD and can also mediate a form of LTP when GLT-1 is blocked.[4][5]

-

Metabotropic Glutamate Receptors (mGluRs): Perisynaptic mGluRs (e.g., Group I mGluRs) are sensitive to glutamate spillover. Their activation is known to be a critical trigger for certain forms of LTD, and their modulation by DHK is a key mechanism for its effects on plasticity.[2][3]

-

Calcium (Ca²⁺) and Downstream Kinases/Phosphatases: The activation of both NMDARs and mGluRs leads to an increase in intracellular Ca²⁺. The amplitude and dynamics of this Ca²⁺ signal determine the activation of downstream enzymes like calcineurin (a phosphatase linked to LTD) or CaMKII (a kinase linked to LTP), ultimately deciding the direction and magnitude of the synaptic change.

Conclusion and Future Directions

Dihydrokainic acid is an invaluable pharmacological tool for probing the role of glutamate homeostasis in synaptic function. Its application reveals that precise spatial and temporal control of glutamate by astrocytic GLT-1 transporters is essential for Hebbian forms of plasticity like STDP. By disrupting this control, DHK promotes glutamate spillover, which shifts plasticity mechanisms towards reliance on extrasynaptic and perisynaptic receptors, thereby altering the fundamental rules of synaptic modification.

For drug development, these findings highlight the critical need to consider the impact of any glutamatergic agent on transporter function. Modulating GLT-1 activity, either through inhibition or enhancement, presents a potential therapeutic avenue for disorders involving aberrant synaptic plasticity. Future research should focus on the chronic in vivo effects of GLT-1 modulation and explore the development of more nuanced pharmacological agents that can fine-tune, rather than simply block, glutamate uptake to restore healthy synaptic function.

References

- 1. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Control of Long-Term Plasticity by Glutamate Transporters [frontiersin.org]

- 3. Frontiers | Glutamate Transporters in Hippocampal LTD/LTP: Not Just Prevention of Excitotoxicity [frontiersin.org]

- 4. Control of Long-Term Plasticity by Glutamate Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Astrocytes gate Hebbian synaptic plasticity in the striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Preliminary studies of Dihydrokainic acid in epilepsy models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a complex neurological disorder characterized by recurrent seizures resulting from excessive and synchronous neuronal firing. A key player in maintaining the delicate balance between neuronal excitation and inhibition is the neurotransmitter glutamate.[1] Dysregulation of glutamate homeostasis, particularly its clearance from the synaptic cleft, is a critical factor in the pathophysiology of epilepsy.[2][3] Glutamate transporters, also known as Excitatory Amino Acid Transporters (EAATs), are crucial for this process, with the glial transporter GLT-1 (EAAT2 in humans) being responsible for the majority of glutamate uptake in the central nervous system.[4][5]

Dihydrokainic acid (DHK), a potent and selective inhibitor of the GLT-1 transporter, has emerged as an invaluable pharmacological tool in epilepsy research.[6] By blocking glutamate reuptake, DHK induces a state of hyperexcitability and can provoke epileptiform activity in various experimental models.[6][7] This technical guide provides an in-depth overview of the preliminary studies involving DHK in epilepsy models, focusing on its mechanism of action, experimental protocols, and quantitative findings.

Core Mechanism of Action: Inhibition of GLT-1

Dihydrokainic acid exerts its primary effect by competitively inhibiting the GLT-1 glutamate transporter.[8][9] This transporter is predominantly located on astrocytes surrounding the synapse and is responsible for clearing the bulk of extracellular glutamate.[4][5] The inhibition of GLT-1 by DHK leads to an accumulation of glutamate in the synaptic cleft and extracellular space.[6][7] This elevated glutamate concentration results in the over-activation of postsynaptic glutamate receptors, including NMDA and AMPA receptors, leading to excessive neuronal depolarization and the generation of seizure-like activity.[1][7][10]

DHK exhibits a high degree of selectivity for the GLT-1/EAAT2 subtype over other glutamate transporters like EAAT1 and EAAT3, making it a specific tool for investigating the role of this particular transporter in neuronal excitability and pathology.[8][9]

Quantitative Data from In Vivo and In Vitro Studies

The application of DHK in various epilepsy models has generated significant quantitative data, elucidating its effects on neurochemistry and electrophysiology.

Table 1: Effect of Dihydrokainic Acid on Extracellular Amino Acid Concentrations

| Animal Model | DHK Concentration | Brain Region | Amino Acid | Change in Concentration | Citation |

| Rat | 100 µM - 10 mM | Dentate Gyrus | Glutamate | Increased | [7] |

| Rat | 100 µM - 10 mM | Dentate Gyrus | Aspartate | Increased | [7] |

| Rat | 1 - 10 mM | Dentate Gyrus | Taurine | Increased | [6][7] |

| Rat | 1 - 10 mM | Dentate Gyrus | Alanine | Increased | [7] |

| Rat | 1 - 10 mM | Dentate Gyrus | Phosphoethanolamine | Increased | [6][7] |

| Rat | 1 - 5 mM | Hippocampus (CA1) | Glutamate | Significantly Increased | [6] |

| Rat | 1 - 5 mM | Hippocampus (CA1) | Taurine | Significantly Increased | [6] |

Table 2: Pharmacological Profile of Dihydrokainic Acid Inhibition

| Transporter Subtype | Assay Method | Ki Value (µM) | Selectivity vs. EAAT2 | Citation |

| EAAT2 (GLT-1) | L-glutamate/L-aspartate uptake | 23 | - | |

| EAAT2 (human) | [3H]-d-Asp uptake | 89 | - | |

| EAAT1 | L-glutamate/L-aspartate uptake | > 3000 | 130-fold | |

| EAAT3 | L-glutamate/L-aspartate uptake | > 3000 | 130-fold |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of studies involving DHK. Below is a representative protocol for inducing epileptiform activity in a rodent model.

Protocol: In Vivo Microdialysis and Electrophysiological Recording in the Rat Hippocampus

-

Animal Preparation:

-

Adult male Wistar or Sprague-Dawley rats are anesthetized with an appropriate agent (e.g., urethane or isoflurane).

-

The animal is placed in a stereotaxic frame. Body temperature is maintained at 37°C using a heating pad.

-

A craniotomy is performed over the dorsal hippocampus.

-

-

Probe Implantation:

-

A microdialysis probe is stereotaxically implanted into the dentate gyrus or CA1 region of the hippocampus.

-

A recording electrode is implanted in proximity to the dialysis probe to monitor local field potentials. A reference electrode is placed on the cortical surface.

-

-

Perfusion and Baseline Collection:

-

The microdialysis probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

After a stabilization period (e.g., 60-90 minutes), baseline dialysate samples are collected at regular intervals (e.g., every 15-20 minutes).

-

Baseline electroencephalographic (EEG) activity is recorded simultaneously.

-

-

DHK Administration:

-

Data Collection:

-

Dialysate samples are collected throughout the DHK administration and post-administration periods.

-

Continuous EEG recordings are maintained to monitor for the onset and characteristics of epileptiform discharges (e.g., population spikes, seizure activity).[7]

-

-

Sample Analysis:

-

The collected dialysate samples are analyzed using High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of glutamate, aspartate, taurine, and other amino acids.[7]

-

-

Data Analysis:

-

Changes in amino acid concentrations are calculated relative to the baseline levels.

-

EEG recordings are analyzed to quantify changes in spike amplitude, frequency, and the presence of seizure-like events.

-

Key Findings and Implications

Studies utilizing DHK have consistently demonstrated that inhibiting GLT-1 is sufficient to induce epileptiform activity.[7][11] The resulting increase in extracellular glutamate and aspartate directly contributes to neuronal hyperexcitability.[7] Interestingly, research has also shown that the epileptogenic effects of DHK can be attenuated by N-methyl-D-aspartate (NMDA) receptor antagonists.[7] This suggests that the seizure-like activity induced by impaired glutamate uptake is mediated, at least in part, through the activation of NMDA receptors.[7]

These findings underscore the critical role of astrocytic glutamate transport in preventing seizures. The use of DHK in these preliminary models has solidified the concept that dysfunction of GLT-1 transporters can be a primary cause of seizure generation, making these transporters a significant therapeutic target for the development of novel anti-epileptic drugs.[2][5]

Conclusion

Dihydrokainic acid serves as a fundamental research tool for dissecting the molecular and cellular mechanisms underlying epilepsy. Preliminary studies have conclusively shown that selective inhibition of the GLT-1 glutamate transporter by DHK leads to an accumulation of extracellular glutamate, subsequent neuronal hyperexcitability, and the generation of seizures. The quantitative data and experimental protocols established in these early models have paved the way for a deeper understanding of the role of glial cells in epilepsy and have highlighted the glutamate transport system as a promising target for future therapeutic interventions.

References

- 1. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 2. Role of glutamate excitotoxicity and glutamate transporter EAAT2 in Epilepsy: opportunities for novel therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. trepo.tuni.fi [trepo.tuni.fi]

- 4. Glutamate transporters, EAAT1 and EAAT2, are potentially important in the pathophysiology and treatment of schizophrenia and affective disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. On the epileptogenic effects of kainic acid and dihydrokainic acid in the dentate gyrus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional comparisons of three glutamate transporter subtypes cloned from human motor cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. umimpact.umt.edu [umimpact.umt.edu]

- 10. Selective blockade of astrocytic glutamate transporter GLT-1 with dihydrokainate prevents neuronal death during ouabain treatment of astrocyte/neuron cocultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glutamate-Re-Uptake-as-a-Determinant-of-Seizure-Generation [aesnet.org]

Methodological & Application

Dihydrokainic Acid Protocol for In Vivo Microdialysis: Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrokainic acid (DHK) is a potent and selective, non-transportable inhibitor of the glutamate transporter 1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2).[1][2] GLT-1 is predominantly expressed on astrocytes and is responsible for the majority of glutamate uptake from the synaptic cleft in the central nervous system. By inhibiting GLT-1, DHK provides a powerful pharmacological tool to transiently and locally increase extracellular glutamate concentrations. This allows for the investigation of the roles of glutamate homeostasis in various physiological and pathological processes, including synaptic plasticity, excitotoxicity, and neurodegenerative diseases. In vivo microdialysis is a widely used technique to measure the concentrations of endogenous substances in the extracellular fluid of living animals, making it an ideal method to study the effects of DHK on glutamate dynamics in specific brain regions.[3]

This document provides detailed application notes and experimental protocols for the use of dihydrokainic acid in conjunction with in vivo microdialysis to monitor extracellular glutamate levels in the rodent brain.

Data Presentation

The following table summarizes quantitative data from various studies on the effect of dihydrokainic acid on extracellular glutamate concentrations in different brain regions of rats, as measured by in vivo microdialysis.

| Brain Region | Animal Model | DHK Concentration (in perfusate) | Perfusion Duration | Basal Glutamate (µM) | % Increase in Glutamate (Mean ± SEM) | Reference |

| Neostriatum | Anesthetized Rat | 1 mM | Not Specified | Not Specified | Increased | [3] |

| Striatum | Anesthetized Rat | 1 mM | During ischemia | ~0.35 (pre-ischemia) | Attenuated ischemic rise | [4][5] |

| Striatum | Anesthetized Rat | 10 mM | During ischemia | ~0.35 (pre-ischemia) | Similar attenuation to 1 mM | [4][5] |

| Hippocampus | Rabbit | 1 mM | Not Specified | Not Specified | Elevated | [6] |

| Hippocampus | Rabbit | 5 mM | Not Specified | Not Specified | Elevated | [6] |

| Dentate Gyrus/CA1 | Rat | 1-5 mM | 15 min | Not Specified | Significantly increased | [1] |

| Dentate Gyrus | Rat | 1-10 mM | 60 min | Not Specified | Increased | [1] |

Note: Basal glutamate levels can vary depending on the specific brain region, analytical method, and laboratory. The percentage increase is a more standardized measure of DHK's effect.

Experimental Protocols

Preparation of Dihydrokainic Acid Solution for Microdialysis

Materials:

-

Dihydrokainic acid (DHK) powder

-

Artificial cerebrospinal fluid (aCSF)

-

0.1 M NaOH or 0.1 M HCl for pH adjustment

-

Sterile filters (0.22 µm)

-

pH meter

Protocol:

-

Prepare fresh aCSF solution. A typical composition is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 0.85 MgCl₂. The solution should be sterile-filtered and warmed to 37°C before use.

-

Weigh the desired amount of DHK powder to achieve the target concentration (e.g., for a 1 mM solution, use 2.15 mg of DHK per 10 mL of aCSF, assuming a molecular weight of 215.25 g/mol ).

-

Dissolve the DHK powder in the aCSF. DHK is soluble in water.[2]

-

Gently vortex or sonicate if necessary to ensure complete dissolution.

-

Measure the pH of the DHK solution and adjust it to a physiological range (typically 7.2-7.4) using 0.1 M NaOH or 0.1 M HCl. This step is crucial to avoid tissue damage.

-

Sterile-filter the final DHK solution through a 0.22 µm syringe filter before loading it into the microdialysis pump syringe.

In Vivo Microdialysis Procedure

Materials:

-

Microdialysis probes (e.g., 2-4 mm membrane length, 20 kDa molecular weight cutoff)

-

Guide cannula

-

Stereotaxic apparatus

-

Microdialysis pump

-

Fraction collector (refrigerated)

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Surgical tools

Protocol:

a. Surgical Implantation of Guide Cannula:

-

Anesthetize the animal (e.g., rat) and mount it in a stereotaxic frame. Ensure a surgical plane of anesthesia is maintained throughout the procedure.

-

Make a midline incision on the scalp to expose the skull.

-

Clean and dry the skull surface.

-

Using a stereotaxic atlas for the specific animal model, determine the coordinates for the target brain region. For example:

-

Rat Striatum: Anteroposterior (AP): +1.0 mm from bregma; Mediolateral (ML): ±3.0 mm from midline.[7]

-

Rat Hippocampus (Dorsal): AP: -3.3 mm from bregma; ML: ±1.8 mm from midline.

-

-

Drill a burr hole at the determined coordinates.

-

Carefully lower the guide cannula to the desired dorsoventral (DV) depth, just above the target region.

-

Secure the guide cannula to the skull using dental cement and skull screws.

-

Insert a dummy cannula into the guide to keep it patent.

-

Allow the animal to recover from surgery for at least 24-48 hours before the microdialysis experiment.

b. Microdialysis Experiment:

-

On the day of the experiment, gently restrain the animal and remove the dummy cannula.

-

Slowly insert the microdialysis probe through the guide cannula into the target brain region.

-

Connect the inlet of the probe to a syringe pump containing aCSF and the outlet to a fraction collector.

-

Begin perfusion with aCSF at a low flow rate (e.g., 1-2 µL/min) for a stabilization period of at least 1-2 hours to establish a baseline.

-

Collect baseline microdialysate samples every 15-20 minutes.

-

After the baseline collection, switch the perfusion solution to the prepared DHK solution.

-

Continue collecting microdialysate samples at the same intervals to monitor the change in extracellular glutamate concentration.

-

At the end of the experiment, euthanize the animal and perfuse with saline followed by a fixative (e.g., paraformaldehyde) to verify the probe placement histologically.

Quantification of Glutamate in Microdialysates by HPLC with Fluorescence Detection

Principle: Glutamate in the microdialysate samples is derivatized with o-phthaldialdehyde (OPA) and a thiol-containing compound (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative. This derivative is then separated by reverse-phase high-performance liquid chromatography (HPLC) and detected by a fluorescence detector.[8]

Materials:

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

-

OPA derivatization reagent

-

Glutamate standards

-

Mobile phase (e.g., sodium acetate buffer, methanol, tetrahydrofuran)

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of glutamate standard (e.g., 1 mM) in ultrapure water and perform serial dilutions to create a calibration curve (e.g., 0.1 to 10 µM).

-

Prepare the OPA derivatization reagent. A typical recipe involves dissolving OPA in methanol, adding a thiol (like 2-mercaptoethanol), and mixing with a borate buffer (pH ~9.5).

-

-

Derivatization:

-

Mix a small volume of the microdialysate sample or standard with the OPA reagent. This can be done manually or using an autosampler with a pre-column derivatization program. The reaction is rapid and occurs at room temperature.[8]

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the C18 column.

-

Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., methanol). The gradient is optimized to separate the glutamate derivative from other amino acids and interfering compounds.

-

Set the fluorescence detector to the appropriate excitation and emission wavelengths for the OPA-glutamate derivative (typically Ex: 340 nm, Em: 450 nm).

-

-

Data Analysis:

-

Identify the glutamate peak based on its retention time compared to the standard.

-

Quantify the peak area and determine the glutamate concentration in the samples using the calibration curve generated from the standards.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: DHK-induced GLT-1 inhibition and downstream signaling.

Experimental Workflow Diagram

Caption: In vivo microdialysis workflow with DHK.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dihydrokainic acid | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]

- 3. A microdialysis study in rat brain of dihydrokainate, a glutamate uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. ahajournals.org [ahajournals.org]

- 6. Dihydrokainic acid affects extracellular taurine and phosphoethanolamine levels in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microfabrication and In Vivo Performance of a Microdialysis Probe with Embedded Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of in vivo amino acid neurotransmitters by high-performance liquid chromatography with o-phthalaldehyde-sulphite derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparing Dihydrokainic Acid Solutions for Electrophysiology: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrokainic acid (DHK) is a potent and selective, non-transportable inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2), also known as Glutamate Transporter-1 (GLT-1).[1] EAAT2 is the predominant glutamate transporter in the hippocampus and cortex, responsible for over 90% of glutamate uptake.[2] By blocking EAAT2, DHK leads to an increase in the extracellular concentration of glutamate, thereby modulating neuronal excitability and synaptic transmission.[1] This property makes DHK a valuable pharmacological tool in neuroscience research to investigate the roles of glutamate homeostasis in various physiological and pathological processes, including synaptic plasticity, excitotoxicity, and neurological disorders such as epilepsy and stroke.

These application notes provide detailed protocols for the preparation and application of Dihydrokainic acid solutions for in vitro electrophysiology experiments, particularly whole-cell patch-clamp recordings.

Physicochemical Properties and Solubility

A clear understanding of the physicochemical properties of Dihydrokainic acid is crucial for accurate solution preparation.

| Property | Value | Reference |

| Molecular Weight | 215.25 g/mol | [1] |

| Molecular Formula | C₁₀H₁₇NO₄ | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility in Water | Up to 25 mM (5.38 mg/mL) | [2] |

| Storage of Powder | Room temperature or -20°C for long-term (up to 3 years) | [2] |

| Storage of Stock Solutions | -20°C (up to 1 month) or -80°C (up to 6 months) | [1] |

Protocols

Protocol 1: Preparation of a 25 mM Dihydrokainic Acid Stock Solution in Water

This protocol describes the preparation of a concentrated stock solution of DHK in sterile water. Using a water-based stock solution is often preferred for electrophysiological experiments to avoid potential off-target effects of organic solvents.

Materials:

-

Dihydrokainic acid (powder)

-

Sterile, deionized or distilled water (e.g., Milli-Q or equivalent)

-

Vortex mixer

-

Sonicator (optional, but recommended)[2]

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

Procedure:

-

Calculate the required mass of DHK:

-